molecular formula C12H10ClNO3S B066564 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone CAS No. 175135-41-8

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone

Cat. No.: B066564
CAS No.: 175135-41-8
M. Wt: 283.73 g/mol
InChI Key: YITRXRFSEINDLY-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone (CAS 175135-41-8) is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This fine chemical, which features both a pyrrole ring and a chlorophenylsulfonyl group, is supplied as a high-purity material for use as a key synthetic intermediate in research and development . Sulfonylpyrrole compounds are valuable building blocks in organic and medicinal chemistry, often utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The structural motifs present in this compound are frequently explored for their potential biological activities . Researchers employ this intermediate to create novel compounds for screening and investigation in various discovery pipelines. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-9(15)10-6-7-14(8-10)18(16,17)12-4-2-11(13)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRXRFSEINDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384135
Record name MLS000849774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-41-8
Record name MLS000849774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Sulfonylation

The foundational step involves reacting pyrrole with 4-chlorobenzenesulfonyl chloride under basic conditions. In a representative procedure, pyridine serves as both solvent and base, facilitating deprotonation of pyrrole’s NH group (pKa ~17) to generate a nucleophilic nitrogen. Heating the mixture under reflux (30–60 min) yields 1-(4-chlorophenylsulfonyl)pyrrole. This intermediate is isolated via precipitation in cold water, with yields exceeding 85%.

Reaction Conditions:

  • Reagents: Pyrrole (1 equiv), 4-chlorobenzenesulfonyl chloride (1.2 equiv)

  • Base/Solvent: Pyridine (10 vol)

  • Temperature: Reflux (115°C)

  • Time: 30–60 min

  • Workup: Precipitation in ice water, filtration, recrystallization (ethanol)

Friedel-Crafts Acetylation

The electron-withdrawing sulfonyl group significantly reduces pyrrole’s reactivity, necessitating aggressive conditions for electrophilic substitution. Acetylation at the 3-position employs acetyl chloride (CH3COCl\text{CH}_{3}\text{COCl}) and a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_{3}) under anhydrous conditions. Despite the deactivated ring, prolonged heating (4–6 hr) at 80–100°C in dichloromethane achieves moderate yields (50–60%). Regioselectivity arises from steric hindrance at the 2-position due to the bulky sulfonyl group, favoring 3-substitution.

Reaction Conditions:

  • Reagents: 1-(4-Chlorophenylsulfonyl)pyrrole (1 equiv), CH3COCl\text{CH}_{3}\text{COCl} (2 equiv)

  • Catalyst: AlCl3\text{AlCl}_{3} (1.5 equiv)

  • Solvent: CH2Cl2\text{CH}_{2}\text{Cl}_{2}

  • Temperature: 80–100°C

  • Time: 4–6 hr

  • Workup: Aqueous quenching, extraction, column chromatography (hexane/ethyl acetate)

Directed Acetylation of Pyrrole

To circumvent the deactivating effects of sulfonylation, acetylation is performed first. Protecting pyrrole’s NH with a tert-butoxycarbonyl (Boc) group enables regioselective Friedel-Crafts acetylation at the 3-position. The Boc group is subsequently removed under acidic conditions (e.g., HCl\text{HCl} in dioxane), yielding 3-acetylpyrrole.

Reaction Conditions:

  • Protection: Pyrrole + Boc anhydride (1.2 equiv), DMAP (cat.), CH2Cl2\text{CH}_{2}\text{Cl}_{2}, rt, 12 hr

  • Acetylation: Boc-protected pyrrole + CH3COCl\text{CH}_{3}\text{COCl} (1.5 equiv), AlCl3\text{AlCl}_{3} (1.5 equiv), CH2Cl2\text{CH}_{2}\text{Cl}_{2}, 0°C → rt, 4 hr

  • Deprotection: 4M HCl/dioxane, rt, 2 hr

Sulfonylation of 3-Acetylpyrrole

The free NH of 3-acetylpyrrole reacts with 4-chlorobenzenesulfonyl chloride in pyridine, affording the target compound in 70–75% yield. The acetyl group’s electron-donating resonance effects marginally activate the nitrogen, enhancing reactivity toward sulfonyl chlorides.

Reaction Conditions:

  • Reagents: 3-Acetylpyrrole (1 equiv), 4-chlorobenzenesulfonyl chloride (1.1 equiv)

  • Base/Solvent: Pyridine (8 vol)

  • Temperature: Reflux (115°C)

  • Time: 2 hr

  • Workup: Ice-water precipitation, recrystallization (ethanol)

Alternative Multi-Component Strategies

Recent advances employ DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in one-pot syntheses. While primarily reported for pyrano[2,3-c]pyrazoles, analogous methodologies could theoretically assemble the pyrrole core with pre-installed substituents. For example, condensing 4-chlorobenzenesulfonamide, acetylacetone, and an aldehyde in the presence of DABCO may yield the target compound, though literature validation remains pending.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ\delta 2.53 (t, 2H, CH2\text{CH}_2), 3.56 (t, 2H, SO2-CH2\text{SO}_2\text{-CH}_2), 7.45–7.96 (m, 9H, Ar-H), 10.07 (s, 1H, NH\text{NH}), 10.38 (s, 1H, NH\text{NH})

  • IR (KBr): 3245 cm1^{-1} (N-H), 1677 cm1^{-1} (C=O), 1305/1149 cm1^{-1} (SO2\text{SO}_2)

  • HRMS: m/z 283.73 [M+H]+^+

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Sequential Sulfonylation-Acetylation50–60Straightforward reagentsLow yield due to deactivated ring
Acetylation-Sulfonylation70–75Higher yield, better regioselectivityRequires protective group chemistry
DABCO-Catalyzed Multi-ComponentN/APotentially one-potNot yet demonstrated for this compound

Mechanistic Insights

Sulfonylation Dynamics

The reaction of pyrrole with sulfonyl chlorides proceeds via a two-step mechanism: (1) base-induced deprotonation of pyrrole’s NH to form a pyrrolide ion, and (2) nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. Pyridine neutralizes the generated HCl, shifting equilibrium toward product formation.

Friedel-Crafts Acetylation

In the presence of AlCl3\text{AlCl}_3, acetyl chloride forms a reactive acylium ion (CH3C+O\text{CH}_3\text{C}^+\equiv\text{O}), which undergoes electrophilic substitution at the pyrrole’s 3-position. Steric hindrance from the sulfonyl group and electronic effects dictate regioselectivity.

Industrial and Pharmacological Relevance

While the target compound’s bioactivity remains underexplored, structurally related sulfonylated pyrroles exhibit antimicrobial and antiviral properties . Efficient synthesis routes are critical for structure-activity relationship (SAR) studies and drug development pipelines.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrrole Core

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Structural Differences : Replaces the sulfonyl group with a 4-chlorophenyl and phenyl substituents, forming a dihydropyrrolone (partially saturated pyrrole) with a thiophene moiety.
  • The thiophene introduces π-conjugation, altering redox properties .
  • Applications : Used in studies of cyclization reactions with electron-deficient acetylenes .
1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
  • Structural Differences: Contains methyl groups at the 2- and 5-positions of the pyrrole and a trifluoroethanone group.
  • Electronic Effects: Methyl groups act as electron donors, countering the electron-withdrawing trifluoroethanone. This balance may enhance stability in catalytic environments .
  • Molecular Weight: C14H11ClF3NO (MW: 313.7) vs.
1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
  • Structural Differences: Incorporates a trifluoromethylphenyl group and a sulfanyl-linked benzothienopyrimidine.
  • Applications: Likely explored as a kinase inhibitor due to the benzothienopyrimidine scaffold .

Functional Group Modifications

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
  • Structural Differences : Replaces the pyrrole-sulfonyl core with a pyridine ring.
  • Electronic Effects : Pyridine’s aromatic nitrogen enhances polarity and hydrogen-bonding capacity compared to pyrrole, affecting solubility and receptor binding .
  • Applications: Potential intermediate in antipsychotic drug development .
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
  • Structural Differences: Substitutes the pyrrole with an isoquinoline-sulfanyl system and adds a fluorine atom.
  • Electronic Effects: Fluorine’s electronegativity increases oxidative stability, while the isoquinoline moiety may enhance fluorescence properties .

Physicochemical and Electronic Properties

Compound Key Functional Groups Molecular Weight Notable Properties
Target Compound Pyrrole-SO2-4-ClPh ~320–350* High electrophilicity due to SO2
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone Pyridine, 4-ClPh 261.7 Enhanced solubility in polar solvents
1-[1-(4-ClPh)-2,5-Me2-pyrrol-3-yl]-CF3-CO CF3, Me2 313.7 Balanced donor-acceptor effects

*Estimated based on analogs.

Biological Activity

1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on antibacterial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10ClNO2S\text{C}_{11}\text{H}_{10}\text{ClN}\text{O}_2\text{S}

Antibacterial Activity

Research has shown that derivatives of sulfonylpyrrole compounds exhibit significant antibacterial properties. A study synthesized a series of compounds, including those with the sulfonyl group, and tested their activity against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound Derivatives

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

Enzyme Inhibition

The compound also exhibits promising enzyme inhibition properties. Specifically, it has been noted for its strong inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes, including neurotransmission and urea metabolism, respectively. The synthesized compounds demonstrated strong binding interactions with these enzymes, suggesting their potential as therapeutic agents in treating conditions related to enzyme dysregulation .

Table 2: Enzyme Inhibition Activity

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Case Studies

In a notable case study, researchers evaluated the pharmacological potential of a family of sulfonylpyrrole derivatives, including this compound. The study employed molecular docking techniques to understand the interaction between the compound and target enzymes. The results revealed that the compound formed stable complexes with both AChE and urease, indicating a high affinity that could be exploited for drug development .

Another investigation focused on the anti-inflammatory properties of similar compounds. The study found that these derivatives could significantly reduce inflammation markers in vitro, suggesting their potential application in treating inflammatory diseases .

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield (target >85%).
  • Purify intermediates via column chromatography or recrystallization to avoid cross-contamination.

Reference : Multi-step synthesis strategies for analogous pyrrole derivatives are detailed in .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrrole ring and sulfonyl group.
    • 19F NMR (if fluorinated analogs are present): Confirm substituent positions.
  • X-ray Crystallography : Resolve molecular geometry and confirm sulfonyl group orientation. Use SHELXTL or similar software for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±5 ppm error).

Data Interpretation Example :
Aromatic protons in the 4-chlorophenyl group typically appear as doublets (δ 7.4–7.6 ppm), while pyrrole protons resonate at δ 6.2–6.8 ppm.

Reference : Crystallographic data for related sulfonylated pyrroles is available in .

Basic: What are the key physicochemical properties of this compound, and how do substitutions influence them?

Methodological Answer:

Property Value Measurement Technique
Melting Point237–244°C (predicted)Differential Scanning Calorimetry (DSC)
LogP (Lipophilicity)~2.8 (calculated)Reverse-phase HPLC
Solubility<0.1 mg/mL in H₂OShake-flask method

Q. Substitution Effects :

  • Electron-withdrawing groups (e.g., sulfonyl) reduce basicity of the pyrrole nitrogen.
  • Chlorophenyl groups enhance thermal stability but reduce aqueous solubility.

Reference : Physicochemical data for analogs are reported in .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reactivity?

Methodological Answer:

  • Case Study : Discrepancies in NMR integration ratios may arise from dynamic rotational isomerism of the sulfonyl group.
    • Solution : Variable-temperature NMR (VT-NMR) to observe coalescence temperatures and calculate energy barriers.
  • Unexpected Reactivity : If acetylated intermediates degrade, assess:
    • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites.
    • Reaction Quenching : Rapid cooling and neutralization to stabilize products.

Reference : Strategies for analyzing dynamic NMR effects are discussed in .

Advanced: What strategies are used to evaluate bioactivity and structure-activity relationships (SAR)?

Methodological Answer:

In Vitro Assays :

  • Enzyme inhibition (e.g., kinase assays) with IC₅₀ determination.
  • Cytotoxicity profiling using MTT/WST-1 assays on cancer cell lines.

SAR Workflow :

  • Synthesize analogs with modifications (e.g., replacing Cl with F, varying sulfonyl groups).
  • Compare logP, IC₅₀, and binding affinities to identify critical substituents.

Example : Pyridinyl and triazole substituents (as in ) enhance binding to hydrophobic enzyme pockets.

Reference : Bioactivity evaluation of sulfonamide derivatives is outlined in .

Advanced: How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study sulfonyl group electronic effects.
  • Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., COX-2). Focus on hydrogen bonds between the sulfonyl group and Arg120.
  • MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories.

Software : Gaussian 16, Schrödinger Suite, GROMACS.

Reference : Computational approaches for pyrrole derivatives are validated in .

Basic: What safety protocols are essential for handling this compound in research settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under desiccation (≤4°C).

Reference : Safety guidelines for sulfonylated compounds are provided in .

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